molecular formula C14H19N3O2S B4019274 N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine

N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine

Cat. No.: B4019274
M. Wt: 293.39 g/mol
InChI Key: XRXOIZMFNAHUGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine is a synthetic compound that belongs to the class of thienopyrimidines. Thienopyrimidines are heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often include heating the reactants in the presence of a primary amine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its anticancer, antiviral, and antimicrobial properties.

Mechanism of Action

The mechanism of action of N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or interfering with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine is unique due to its specific substitution pattern and the presence of the isoleucine moiety. This unique structure may confer distinct biological activities and therapeutic potential compared to other thienopyrimidine derivatives .

Properties

IUPAC Name

2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]-3-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-4-8(3)11(14(18)19)17-12-10-6-9(5-2)20-13(10)16-7-15-12/h6-8,11H,4-5H2,1-3H3,(H,18,19)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXOIZMFNAHUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)NC(C(C)CC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine
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N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine
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N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine
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N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine
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N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine
Reactant of Route 6
N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)isoleucine

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